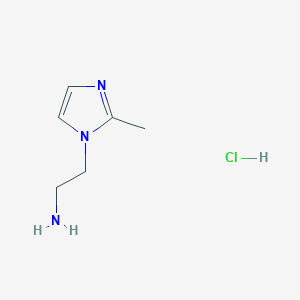
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride
Vue d'ensemble
Description
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride, also known as 3-MPH, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the phenethylamine class of compounds, which are known to have psychoactive effects when ingested. However, when used in laboratory experiments, 3-MPH is non-toxic and non-psychoactive. It has a wide range of biochemical and physiological effects, and is used in a variety of medical and chemical research applications.
Applications De Recherche Scientifique
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used in a variety of scientific research applications. It is used in the study of neurodegenerative diseases such as Alzheimer’s, Parkinson’s and Huntington’s disease. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of various neurotransmitters. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used to study the effects of stress on the body, as well as to study the effects of various hormones on the body.
Mécanisme D'action
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the central nervous system by binding to dopamine and serotonin receptors. It is also believed to inhibit the reuptake of dopamine and serotonin, which can lead to an increase in their levels in the brain. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses in the body.
Biochemical and Physiological Effects
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a wide range of biochemical and physiological effects. It is known to increase levels of dopamine and serotonin in the brain, which can lead to an increase in alertness, focus, and energy. It is also known to increase levels of norepinephrine and epinephrine, which can lead to an increase in heart rate and blood pressure. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is known to reduce levels of cortisol, which can lead to a decrease in stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is its non-toxic and non-psychoactive nature, which makes it safe to use in laboratory experiments. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments.
On the other hand, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has some limitations when used in laboratory experiments. For example, due to its short half-life, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride must be administered frequently in order to maintain its effects. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a narrow therapeutic window, which means that it must be administered in precise doses in order to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride research. For example, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the central nervous system. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various hormones on the body, as well as to study the effects of stress on the body. Furthermore, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various neurotransmitters on the brain, as well as to study the effects of various drugs on the brain. Finally, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Propriétés
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPBNQXXAEGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride | |
CAS RN |
1185294-91-0 | |
| Record name | Benzenamine, 3-methyl-4-(1H-pyrrol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)





![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)



![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)